![molecular formula C8H8N2O3 B2671786 2-((6-Methylpyridin-2-yl)amino)-2-oxoacetic acid CAS No. 503562-63-8](/img/structure/B2671786.png)
2-((6-Methylpyridin-2-yl)amino)-2-oxoacetic acid
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Overview
Description
The compound “2-((6-Methylpyridin-2-yl)amino)-2-oxoacetic acid” is a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine derivatives are known for their wide range of pharmacological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and their biological activities were evaluated . Another study reported the synthesis of substituted imidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies. For example, a study reported the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives . Another study discussed the synthesis of complexes of composition [MII2 (L3)2 (CH3OH)2] (ClO4)2 (M = Mn, 1; Co, 2; Ni, 3) and [CuII2 (L3)2] (ClO4)2 (4) (L3 (−) = 3- [2- ( ( (6-methyl)pyridin-2-yl)methyl) { (dimethylamino)ethyl}-amino]propionate) .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, a study reported the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under different reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, a compound was described as a yellow solid with a melting point of 214–215 °C . Another compound was reported to have a density of 1.1±0.1 g/cm3 .Scientific Research Applications
Suzuki–Miyaura Coupling
This compound can be used as a reagent in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of Novel Heterocyclic Compounds
“2-((6-Methylpyridin-2-yl)amino)-2-oxoacetic acid” can be used in the synthesis of novel heterocyclic compounds with potential biological activities . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
Anti-Fibrosis Activity
Some derivatives of “2-((6-Methylpyridin-2-yl)amino)-2-oxoacetic acid” have shown promising anti-fibrotic activities . For example, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Antibacterial Activity
The compound can be used to enhance the antibacterial activity of certain substances . For example, two new complexes, Cu(II)-2-amino-6-methylpyridine and Cu(II)-(6-methyl-pyridin-2-ylamino)-acetic acid, were synthesized and characterized to find out the effect of polarity, active groups .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the research of similar compounds could involve the development of novel anti-fibrotic drugs . Additionally, the development of new methods for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids, which allow to obtain the target products in one synthetic stage with high yields, is an urgent task .
properties
IUPAC Name |
2-[(6-methylpyridin-2-yl)amino]-2-oxoacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-5-3-2-4-6(9-5)10-7(11)8(12)13/h2-4H,1H3,(H,12,13)(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRJFGDUOKKSSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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